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Compound of Interest

Compound Name:
4-(N-Boc-N-

methylamino)cyclohexanol

CAS No.: 1256633-24-5

Cat. No.: B036276

Get Quote

Executive Summary
4-(N-Boc-N-methylamino)cyclohexanol (CAS: 1256633-24-5) is a high-value bifunctional

scaffold in medicinal chemistry.[1] It serves as a critical linker in the synthesis of kinase

inhibitors (e.g., JAK, EGFR) and GPCR ligands. Its cyclohexane ring offers a rigid spacer that

can orient pharmacophores in specific vectors, improving metabolic stability compared to

flexible alkyl chains.

This guide provides a definitive reference for the spectroscopic identification, synthesis, and

stereochemical validation of this molecule. A specific focus is placed on distinguishing the cis

and trans diastereomers—a frequent pain point in scale-up synthesis—and managing the

rotameric complications observed in NMR spectroscopy due to the N-Boc-N-methyl

functionality.
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The molecule exists as two diastereomers based on the relative orientation of the hydroxyl (-

OH) and amino (-NR2) groups.[1]

Trans-Isomer (Thermodynamic): Both the bulky amino group and the hydroxyl group occupy

equatorial positions in the lowest-energy chair conformation.[1] This is the most common

target for drug discovery scaffolds.

Cis-Isomer (Kinetic): One substituent is axial and the other is equatorial.[1]

The Rotamer Challenge
Expert Insight: Unlike simple primary carbamates, the N-methyl-N-Boc moiety exhibits

restricted rotation around the amide bond (

) at room temperature.[1] This results in rotamers visible in NMR spectra (often a 60:40 or
70:30 split in CDCl

).

Symptom: Broadening of signals or distinct doubling of the N-methyl and t-butyl peaks.[1]

Solution: Variable Temperature (VT) NMR at 50°C+ will coalesce these peaks, simplifying

integration.

Spectroscopic Atlas
Mass Spectrometry (ESI-MS)

Molecular Formula: C

H

NO

[2][3]

Exact Mass: 229.17 g/mol

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 10 Tech Support

https://aaronchem.com/167081-25-6
https://aaronchem.com/167081-25-6
https://aaronchem.com/167081-25-6
https://aaronchem.com/167081-25-6
https://aaronchem.com/167081-25-6
https://www.bldpharm.com/products/1188475-96-8.html
https://pubchem.ncbi.nlm.nih.gov/compound/45098094
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b036276?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ion Type m/z Value Interpretation

[M+H] 230.2 Protonated molecular ion.[1]

[M+Na] 252.2
Sodium adduct (common in

ESI).[1]

[M - tBu + 2H] 174.1
Loss of tert-butyl group

(isobutylene).[1]

[M - Boc + 2H] 130.1

Complete loss of Boc group

(N-methylaminocyclohexanol

core).[1]

Nuclear Magnetic Resonance (NMR)
Solvent: CDCl

(referenced to 7.26 ppm for

H, 77.16 ppm for

C).[4]

H NMR Data (400 MHz)
Note: Data below describes the Trans-isomer (major rotamer reported).
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Context

3.85 – 4.05 Multiplet (br) 1H H-4

Methine adjacent

to N. Deshielded

by N-Boc/Me.[1]

3.55 – 3.65 tt (J ~ 11, 4 Hz) 1H H-1

Methine adjacent

to OH.[1] Large J

indicates axial

orientation

(trans).

2.72 / 2.78 Singlet (split) 3H N-CH

N-Methyl group.

[1] Shows

rotameric

splitting.

1.95 – 2.05 Multiplet 2H Ring H

Equatorial

protons

(positions 2,6 or

3,5).

1.80 – 1.90 Multiplet 2H Ring H
Equatorial

protons.[1]

1.46 Singlet 9H Boc
tert-Butyl group.

[1][5]

1.20 – 1.40 Multiplet 4H Ring H
Axial protons

(shielded).[1]

C NMR Data (100 MHz)
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Shift (

ppm)
Assignment Notes

155.8 C=O Carbamate carbonyl.[1]

79.5 C-O (t-Bu)
Quaternary carbon of Boc

group.[1]

70.2 C-1 (CH-OH) Carbinol carbon.[1]

52.4 C-4 (CH-N)
Methine attached to Nitrogen.

[1]

29.0 N-CH Methyl on Nitrogen (rotamers

may appear).[1]

28.4 Boc-CH Methyls of t-Butyl group

(intense signal).[1]

33.5 / 28.0 Ring CH Cyclohexane methylenes.[1]

Infrared Spectroscopy (FT-IR)
3400–3300 cm

: O-H stretch (broad, H-bonded).[1]

1680–1660 cm

: C=O stretch (Carbamate, strong).

1150–1100 cm

: C-O stretch (Alcohol/Ether).

Experimental Protocols
Synthesis Workflow (Reductive Amination)
The most robust route to the trans-isomer involves the reduction of the corresponding ketone.
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Reagents:

Starting Material: 4-(N-Boc-N-methylamino)cyclohexanone.[1]

Reducing Agent: Sodium Borohydride (NaBH

) or L-Selectride (for stereocontrol).[1]

Solvent: Methanol (MeOH) or THF.

Protocol:

Dissolve 4-(N-Boc-N-methylamino)cyclohexanone (1.0 eq) in dry MeOH at 0°C.

Add NaBH

(1.5 eq) portion-wise over 30 minutes. (Caution: Gas evolution).

Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 2 hours.

Quench: Add saturated NH

Cl solution.

Extraction: Extract with Ethyl Acetate (3x). Wash organics with brine, dry over Na

SO

.

Purification: The crude product is often a mixture of cis and trans (approx 3:7 to 4:6).

Separation: Flash Column Chromatography (Hexane:EtOAc gradient). The trans-isomer is

typically more polar (elutes later) due to the equatorial OH being more accessible for

interaction with silica.[1]

Visual Workflow (Graphviz)

Start: 4-(N-Boc-N-methylamino)
cyclohexanone

Reduction
(NaBH4, MeOH, 0°C)

Quench (NH4Cl)
& Extraction (EtOAc)

Crude Mixture
(Cis/Trans Isomers)

Flash Chromatography
(Silica, Hex/EtOAc)

Pure Trans-Isomer
(Solid/Oil)

 Late eluting fraction
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Click to download full resolution via product page

Caption: Step-by-step synthesis and purification workflow for isolating the trans-isomer.

Quality Control & Validation Logic
Distinguishing the cis and trans isomers is the critical QC step. Do not rely solely on retention

time; use NMR coupling constants (

-values).[1]

The J-Value Rule (Self-Validating Protocol)
Trans-Isomer (Diequatorial): The proton at C-1 (H-1) is Axial.[1] It couples with the adjacent

axial protons (at C-2/C-6) with a large coupling constant (

Hz).[1]

Appearance: H-1 appears as a wide triplet of triplets (tt) or broad multiplet with width at

half-height (

) > 20 Hz.[1]

Cis-Isomer (Axial-Equatorial): The proton at C-1 (H-1) is Equatorial (assuming the bulky

amine anchors the ring).[1] It couples with adjacent protons with small constants (

Hz).[1]

Appearance: H-1 appears as a narrow multiplet or broad singlet with

< 12 Hz.[1]

Decision Tree for Isomer Identification
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Isolate Product Fraction

Run 1H NMR (CDCl3)

Analyze H-1 Signal
(~3.6 ppm)

Signal Width > 20Hz
(Large J ~11Hz)

 Wide Multiplet

Signal Width < 12Hz
(Small J < 5Hz)

 Narrow Multiplet

CONFIRMED: Trans-Isomer
(Diequatorial substituents)

CONFIRMED: Cis-Isomer
(Axial/Equatorial)

Click to download full resolution via product page

Caption: Logic tree for distinguishing Cis/Trans isomers using 1H NMR coupling constants.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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